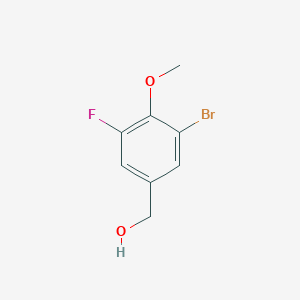

3-Bromo-5-fluoro-4-methoxybenzyl alcohol

Description

Significance of Halogenated Aromatic Scaffolds in Organic Synthesis and Medicinal Chemistry

Halogenated aromatic compounds are fundamental building blocks in the synthesis of intermediates for pharmaceuticals and crop protection agents. The introduction of halogen atoms onto an aromatic ring provides a reactive "handle" for further chemical modification, most notably through cross-coupling reactions. This strategic placement of halogens allows chemists to construct complex molecular architectures from simpler precursors, a foundational concept in modern organic synthesis. In medicinal chemistry, the presence of halogens can significantly influence a molecule's pharmacological profile, making these scaffolds indispensable in drug discovery and development.

The Role of Fluorine and Bromine in Modulating Molecular Properties and Reactivity

The incorporation of fluorine and bromine into a molecule can dramatically alter its physical, chemical, and biological properties. These alterations are a key strategy in rational drug design.

Fluorine: Due to its small size and high electronegativity, fluorine is often used to enhance several key pharmaceutical parameters. google.com Its introduction can improve metabolic stability by blocking sites on the molecule that are susceptible to enzymatic degradation, thereby prolonging the drug's therapeutic effect. Furthermore, fluorine can increase a molecule's binding affinity to its target protein and improve its ability to cross cell membranes. google.combiosynth.com The powerful electron-withdrawing nature of fluorine also serves to modulate the acidity (pKa) of nearby functional groups, which can be a critical tool for controlling a compound's physical properties and bioavailability. chemicalbook.com

Bromine: The inclusion of bromine in a molecular structure, or "bromination," offers its own set of advantages. Bromine can increase a compound's therapeutic activity and favorably influence its metabolism and duration of action. rsc.orgresearchgate.net A key aspect of bromine's utility is its ability to form "halogen bonds," a type of non-covalent interaction where the bromine atom acts as an electrophilic region (termed a "sigma-hole") that can interact with nucleophiles. rsc.orgbldpharm.com These interactions can significantly affect how a drug binds to its biological target. rsc.orgbldpharm.com Bromine's reactivity also makes it a versatile component in chemical synthesis, acting as a catalyst or reagent in the production of numerous organic compounds.

Positioning of 3-Bromo-5-fluoro-4-methoxybenzyl Alcohol within Advanced Chemical Building Blocks

This compound is a specialized chemical intermediate designed for multi-step organic synthesis. While extensive research detailing its specific applications is not yet widespread, its value can be understood by analyzing its structure and comparing it to related compounds. Halogenated benzyl (B1604629) alcohols are widely recognized as versatile building blocks. For instance, 3-bromo-4-fluorobenzyl alcohol serves as an intermediate in the production of insecticides, and 3-Bromo-5-hydroxybenzyl alcohol is described as a useful building block for synthesizing more complex compounds. chemicalbook.com

The structure of this compound offers several distinct points for chemical modification:

The Alcohol Group (-CH₂OH): This primary alcohol is a reactive site for oxidation to form the corresponding aldehyde, or for conversion into ethers and esters.

The Bromine Atom (-Br): This halogen is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This is often the most synthetically versatile position on the ring.

The Fluorine and Methoxy (B1213986) Groups (-F, -OCH₃): These substituents are less reactive but play a crucial role in modifying the electronic environment of the aromatic ring. They influence the reactivity of the other positions and are key modulators of the final product's lipophilicity, polarity, and metabolic stability—properties essential for medicinal chemistry applications.

This combination of reactive sites and modulating groups positions the compound as an advanced building block for creating libraries of novel, highly substituted aromatic compounds for screening in drug discovery and materials science.

Research Gaps and Opportunities Pertaining to this compound

A notable research gap exists in the publicly available scientific literature regarding the specific synthetic applications of this compound. While it is available from commercial suppliers, there is a scarcity of published studies detailing its use in the synthesis of specific target molecules.

This gap presents significant opportunities for chemical research. The compound's unique trifunctional substitution pattern (bromo, fluoro, methoxy) on the aromatic ring, combined with the benzyl alcohol moiety, makes it an ideal starting material for investigating structure-activity relationships (SAR) in medicinal chemistry.

Future research could focus on:

Exploring Diverse Coupling Reactions: Systematically exploring a range of cross-coupling reactions at the bromine position to attach various chemical groups, thereby generating a library of novel derivatives.

Derivatization of the Alcohol: Synthesizing series of ethers and esters via the alcohol group to study how these modifications impact biological activity in concert with the halogenated ring.

Synthesis of Novel Heterocycles: Using the compound as a precursor for building more complex heterocyclic ring systems, which are common scaffolds in pharmaceuticals.

The strategic combination of a reactive bromine atom for skeletal construction, a fluorine atom for metabolic stability, and a methoxy group for electronic modulation, all on a benzyl alcohol platform, provides a rich field of opportunities for the discovery of new bioactive compounds.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1780691-29-3 |

| Molecular Formula | C₈H₈BrFO₂ |

| Molecular Weight | 235.05 g/mol |

| Appearance | Data not widely available |

| Melting Point | Data not widely available |

| Boiling Point | Data not widely available |

Note: Experimental physical property data for this specific compound is not extensively reported in peer-reviewed literature. The molecular formula and weight are calculated values.

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrFO2 |

|---|---|

Molecular Weight |

235.05 g/mol |

IUPAC Name |

(3-bromo-5-fluoro-4-methoxyphenyl)methanol |

InChI |

InChI=1S/C8H8BrFO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 |

InChI Key |

OGJHTLXJZBLAKQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1Br)CO)F |

Origin of Product |

United States |

Derivatization Strategies and Functional Group Transformations of 3 Bromo 5 Fluoro 4 Methoxybenzyl Alcohol

Chemical Reactivity of the Benzylic Alcohol Moiety

The benzylic alcohol group is a primary site for various chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution. These reactions allow for the introduction of diverse functional groups, significantly expanding the synthetic potential of the parent molecule.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol in 3-Bromo-5-fluoro-4-methoxybenzyl alcohol can selectively yield either the corresponding aldehyde, 3-Bromo-5-fluoro-4-methoxybenzaldehyde, or the carboxylic acid, 3-Bromo-5-fluoro-4-methoxybenzoic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. For instance, pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate organic solvent like dichloromethane (B109758) (DCM) can efficiently effect this transformation at room temperature. These reagents are known for their selectivity for primary alcohols, minimizing over-oxidation to the carboxylic acid.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from chromium trioxide and sulfuric acid, Jones reagent), are required for the oxidation to the carboxylic acid. These reactions often necessitate more vigorous conditions, including elevated temperatures. The benzylic position is particularly susceptible to oxidation, and with at least one benzylic hydrogen present, these strong oxidants will typically lead to the formation of the benzoic acid derivative. chemistrysteps.com

Table 1: Oxidation Reactions of this compound

| Product | Reagent(s) | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 3-Bromo-5-fluoro-4-methoxybenzaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Good to Excellent |

| 3-Bromo-5-fluoro-4-methoxybenzaldehyde | Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | High |

| 3-Bromo-5-fluoro-4-methoxybenzoic acid | Potassium permanganate (KMnO₄) | Water/Pyridine (B92270) | Reflux | Moderate to Good |

| 3-Bromo-5-fluoro-4-methoxybenzoic acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 °C to Room Temp. | Good |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. Acid-catalyzed Fischer esterification, involving heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. Alternatively, reaction with an acid chloride or anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine, provides a milder and often more efficient route to the ester. rsc.orgresearchgate.net

Etherification can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonation of the benzylic alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide. Another approach involves acid-catalyzed dehydration of the alcohol in the presence of another alcohol, though this is generally less specific for unsymmetrical ethers. Iron(III) chloride has also been shown to catalyze the self-etherification of substituted benzyl (B1604629) alcohols. nih.gov

Table 2: Esterification and Etherification of this compound

| Reaction Type | Reagents | Base/Catalyst | Product Type |

|---|---|---|---|

| Esterification | Carboxylic Acid | H₂SO₄ (catalytic) | Ester |

| Esterification | Acid Chloride | Pyridine or Et₃N | Ester |

| Etherification | Alkyl Halide | NaH | Ether |

| Etherification | Alcohol | H₂SO₄ (catalytic) | Ether |

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. thieme-connect.com Protonation of the alcohol under acidic conditions forms an oxonium ion, which can be displaced by a nucleophile in an Sₙ1 or Sₙ2 manner, depending on the substrate and reaction conditions. libretexts.org The formation of a resonance-stabilized benzylic carbocation favors the Sₙ1 pathway for secondary and tertiary benzylic alcohols, while primary benzylic alcohols can proceed via an Sₙ2 mechanism. chemistrysteps.com

Conversion of the alcohol to a benzylic halide (e.g., bromide or chloride) creates a more reactive substrate for nucleophilic substitution. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for this transformation. The resulting benzylic halide can then be reacted with a wide range of nucleophiles, such as cyanides, azides, and amines, to introduce new functional groups at the benzylic position.

Transformations Involving the Aromatic Halogens (Bromine and Fluorine)

The bromine and fluorine atoms on the aromatic ring of this compound offer opportunities for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions due to its greater reactivity compared to the fluorine atom in oxidative addition to palladium(0).

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.orgnih.gov This reaction is tolerant of a wide range of functional groups and is extensively used in the synthesis of biaryl compounds. For this compound, a Suzuki-Miyaura coupling would typically involve a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium carbonate or potassium phosphate.

The Heck reaction enables the formation of a carbon-carbon bond between the aryl bromide and an alkene. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., triethylamine), and often a phosphine (B1218219) ligand. nih.govresearchgate.net This reaction would lead to the formation of a substituted styrene (B11656) derivative.

The Sonogashira reaction is a powerful tool for the synthesis of aryl alkynes, involving the coupling of the aryl bromide with a terminal alkyne. soton.ac.ukmdpi.comscirp.org This reaction is co-catalyzed by palladium and copper(I) salts in the presence of a base, typically an amine. rsc.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

| Reaction Name | Coupling Partner | Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or K₃PO₄ | Biaryl |

| Heck | Alkene | Pd(OAc)₂/phosphine ligand | Et₃N or K₂CO₃ | Substituted Styrene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄/CuI | Et₃N or Piperidine | Aryl Alkyne |

Nucleophilic Aromatic Substitution (SₙAr) Reactions of the Fluorine Atom

While the bromine atom is more reactive in palladium-catalyzed cross-couplings, the fluorine atom can participate in nucleophilic aromatic substitution (SₙAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. In this compound, the electron-withdrawing effect of the bromine atom and the methoxy (B1213986) group's electronic influence can affect the reactivity of the fluorine atom towards nucleophilic attack.

The SₙAr mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. stackexchange.com The subsequent departure of the fluoride (B91410) ion restores the aromaticity. The reactivity of halogens in SₙAr reactions is often F > Cl > Br > I, which is the reverse of their leaving group ability in Sₙ1 and Sₙ2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond. stackexchange.com

Common nucleophiles used in SₙAr reactions include alkoxides, thiolates, and amines. The reaction often requires elevated temperatures and a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). The presence of the methoxy group ortho to the fluorine and the bromine meta to it will influence the regioselectivity and rate of the substitution.

Modulating Reactivity through Metalation and Subsequent Quenching

The reactivity of aromatic compounds can often be modulated through metalation, a process that involves the replacement of a hydrogen atom with a metal, typically lithium. This is often followed by quenching with an electrophile to introduce a new functional group. For this compound, a directed ortho-metalation would be a plausible strategy, where the methoxy or hydroxymethyl group could direct the metalation to an adjacent position on the aromatic ring.

A hypothetical reaction scheme for the metalation and quenching of this compound is presented in the table below. It is important to note that these are potential reactions and have not been reported in the literature.

| Reagent | Proposed Product |

| 1. n-BuLi, 2. Electrophile (E+) | Introduction of an electrophile ortho to the methoxy group |

| 1. Mg, 2. Electrophile (E+) | Formation of a Grignard reagent at the site of the bromine atom |

Interactive Data Table: The table above outlines potential, yet unconfirmed, metalation and quenching reactions for this compound.

Synthesis of Novel Derivatives and Analogs of this compound

The synthesis of novel derivatives from this compound would be a key area of interest for medicinal and materials chemistry. The unique substitution pattern of the aromatic ring provides a scaffold that could be further functionalized to create a diverse range of compounds.

Design and Synthesis of Scaffolds Featuring the 3-Bromo-5-fluoro-4-methoxyaryl Moiety

The 3-bromo-5-fluoro-4-methoxyaryl moiety represents a key structural component that could be elaborated into various molecular scaffolds. For instance, the benzylic alcohol could be oxidized to an aldehyde or a carboxylic acid, providing entry into a wide array of subsequent chemical transformations. Furthermore, the bromine atom could serve as a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds.

Incorporation of the Compound into Complex Chemical Structures

The incorporation of the this compound unit into more complex molecules would likely involve multi-step synthetic sequences. Its utility as a building block would depend on the chemoselective transformation of its functional groups. For example, protection of the alcohol functionality would be necessary before performing reactions that are incompatible with this group. The successful integration of this compound into larger, more intricate structures has not been documented in available scientific reports.

Library Synthesis Approaches for High-Throughput Screening of Derivatives

Combinatorial chemistry and library synthesis are powerful tools for drug discovery and materials science. The structure of this compound, with its multiple reaction sites (the alcohol, the bromine atom, and the aromatic ring), makes it a theoretically attractive starting material for the generation of a chemical library. A library of derivatives could be synthesized by systematically reacting the parent compound with a diverse set of reagents. However, no such library synthesis utilizing this specific compound has been reported.

A hypothetical library synthesis could involve the parallel derivatization of the hydroxyl group and the aromatic bromine, as outlined in the following table:

| Reaction Type | Reagents | Potential Derivatives |

| Esterification | Various acyl chlorides | A library of benzylic esters |

| Suzuki Coupling | Various boronic acids | A library of biaryl compounds |

| Etherification | Various alkyl halides | A library of benzylic ethers |

Interactive Data Table: This table illustrates a conceptual approach to library synthesis starting from this compound, though no such synthesis has been experimentally documented.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 3 Bromo 5 Fluoro 4 Methoxybenzyl Alcohol Derivatives

Elucidating the Influence of Halogen Substituents on Molecular Interactions

Bromine and Fluorine Effects on Electronic and Steric Profiles

The introduction of bromine can enhance hydrophobic and van der Waals interactions due to its larger atomic radius. utexas.edu Conversely, fluorine's small size means it often acts as a bioisostere of a hydrogen atom, causing minimal steric perturbation while significantly altering electronic properties. researchgate.net The strong C-F bond can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov

| Property | Fluorine (F) | Bromine (Br) |

| van der Waals Radius (Å) | 1.47 | 1.85 |

| Pauling Electronegativity | 3.98 | 2.96 |

| C-X Bond Length (in Benzene (B151609), Å) | ~1.35 | ~1.90 |

| Inductive Effect (σI) | Strongly Withdrawing | Moderately Withdrawing |

| Resonance Effect (σR) | Weakly Donating | Weakly Donating |

| Lipophilicity Contribution (π) | +0.14 | +0.86 |

This interactive table summarizes key physicochemical properties of fluorine and bromine substituents, illustrating their differing steric and electronic characteristics.

Impact of Halogen Position on Biological Activity Modulation

The position of a halogen on the aromatic ring is crucial for modulating biological activity. Halogens are classified as ortho, para-directors in electrophilic aromatic substitution reactions, a consequence of their ability to stabilize the intermediate carbocation through resonance at these positions. libretexts.org This electronic influence extends to interactions with biological receptors.

The biological activity of substituted benzyl (B1604629) alcohols has been shown to correlate with electronic parameters described by the Hammett sigma constant (σ), which varies depending on the substituent's position (meta or para). nih.gov A quantitative structure-activity relationship (QSAR) study on the toxicity of substituted benzyl alcohols demonstrated that a model incorporating both lipophilicity (log Kow) and the Hammett constant showed high predictability, underscoring the importance of electronic effects dictated by substituent position. nih.gov For instance, a fluoro substituent at the ortho position of a benzyl indazole derivative showed better inhibitory activity than when it was placed at the meta or para positions, highlighting that positional changes can directly impact potency. nih.gov In the 3-bromo-5-fluoro substitution pattern, the bromine and fluorine atoms are meta to the benzyl alcohol group, which primarily influences the ring's electron density through their strong inductive effects.

Role of the Methoxy (B1213986) Group in Structure-Activity Relationships

The methoxy group at the 4-position of the benzyl alcohol ring plays a pivotal role in defining the molecule's electronic character, steric profile, and potential for hydrogen bonding.

Steric and Electronic Contributions of the Methoxy Group

The methoxy group (-OCH₃) exhibits a dual electronic nature. Due to the high electronegativity of the oxygen atom, it has an electron-withdrawing inductive effect (-I). However, this is typically overshadowed by its strong electron-donating resonance effect (+R), where one of the oxygen's lone pairs delocalizes into the aromatic π-system. When positioned para to another group (as it is to the CH₂OH group's attachment point), this resonance effect is maximized, enriching the electron density of the ring.

Sterically, the methoxy group is larger than a hydroxyl group but is not considered exceptionally bulky. It can rotate around the C-O bond, though this rotation may be hindered by adjacent substituents. The oxygen atom in the methoxy group can also act as a hydrogen bond acceptor, which can be a critical interaction within a protein's binding pocket.

Comparison with Trifluoromethoxy and Hydroxyl Analogs

Replacing the methoxy group with a trifluoromethoxy (-OCF₃) or a hydroxyl (-OH) group drastically alters the molecule's properties. The hydroxyl group is smaller than the methoxy group and can act as both a hydrogen bond donor and acceptor. Like the methoxy group, it is an electron-donating group through resonance.

In stark contrast, the trifluoromethoxy group is strongly electron-withdrawing due to the intense inductive effect of the three fluorine atoms. It is also significantly more lipophilic than a methoxy group. This "super-halogen" substituent can enhance metabolic stability and binding affinity through different mechanisms than the methoxy group. researchgate.net The choice between -OCH₃, -OH, and -OCF₃ allows for fine-tuning of a derivative's electronic nature, hydrogen bonding capability, and lipophilicity.

| Substituent | Electronic Effect (para) | H-Bonding Capability | Relative Size | Lipophilicity (π) |

| Hydroxyl (-OH) | Strong Donor (+R > -I) | Donor & Acceptor | Small | -0.67 |

| Methoxy (-OCH₃) | Strong Donor (+R > -I) | Acceptor | Medium | -0.02 |

| Trifluoromethoxy (-OCF₃) | Strong Withdrawer (-I >> +R) | Weak Acceptor | Large | +1.04 |

This interactive table compares the key properties of hydroxyl, methoxy, and trifluoromethoxy groups when substituted on a phenyl ring.

Preclinical Biological Evaluation of 3 Bromo 5 Fluoro 4 Methoxybenzyl Alcohol Derivatives

In Vivo Preclinical Model Studies for Mechanistic Insights and Target Engagement

There are no published in vivo studies in preclinical models that would provide mechanistic insights or demonstrate target engagement for 3-Bromo-5-fluoro-4-methoxybenzyl alcohol.

Pharmacodynamic Assessments in Animal Models (excluding efficacy/safety trials)

No studies detailing the pharmacodynamic assessments of this compound or its derivatives in animal models are currently available in the public domain. This includes investigations into the compound's mechanism of action and its effects on physiological or pathological processes at a systemic level.

Evaluation of Target-Specific Interactions in Biological Systems (excluding ADME)

There is no available research that evaluates the target-specific interactions of this compound derivatives within biological systems. This includes a lack of data on binding affinities to specific receptors, enzyme inhibition or activation, or interactions with other molecular targets that would elucidate its mechanism of action at a molecular level.

Proof-of-Concept Studies in Relevant Biological Systems

No proof-of-concept studies for this compound or its derivatives have been published. Such studies, which are crucial for demonstrating the potential therapeutic relevance of a compound in cellular or animal models of disease, have not been reported in the available scientific literature.

Computational and Theoretical Investigations of 3 Bromo 5 Fluoro 4 Methoxybenzyl Alcohol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 3-Bromo-5-fluoro-4-methoxybenzyl alcohol. These methods can predict molecular geometries, vibrational frequencies, and the distribution of electrons, which collectively determine the compound's stability and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Vibrational analysis, also performed using DFT, calculates the frequencies of molecular vibrations. These computed frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting within the molecule. For this compound, characteristic vibrational frequencies would be expected for the O-H stretch of the alcohol group, the C-O stretch of the methoxy (B1213986) group, C-H stretches of the aromatic ring and methylene (B1212753) group, and vibrations involving the carbon-halogen bonds.

Table 1: Representative DFT-Calculated Vibrational Frequencies for Functional Groups in Similar Aromatic Compounds (Note: This table presents typical frequency ranges for the indicated functional groups based on DFT studies of related molecules and not specific calculated values for this compound.)

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3700 |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 3000 |

| Methoxy (-OCH₃) | C-O Stretch | 1000 - 1250 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Bromo (-Br) | C-Br Stretch | 500 - 650 |

| Fluoro (-F) | C-F Stretch | 1000 - 1400 |

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are often referred to as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and methoxy groups, which possess lone pairs of electrons. The LUMO, conversely, is likely to be distributed over the aromatic ring, with significant contributions from the carbon atoms bonded to the electronegative bromine and fluorine atoms. A smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov Computational studies on related bromo- and fluoro-substituted aromatic compounds have shown that halogen substitution can significantly influence the energies of these frontier orbitals. nih.gov

Table 2: Representative Frontier Orbital Energies from a DFT Study of a Related Bromo-Hydroxy-Methoxy Substituted Aromatic Compound (Note: Data is from a study on 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione and is illustrative.) nih.gov

| Molecular Orbital | Energy (eV) |

| HOMO | -6.02 |

| LUMO | -1.98 |

| HOMO-LUMO Gap | 4.04 |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly valuable in drug discovery for predicting how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein.

Prediction of Binding Affinities and Modes

Molecular docking simulations can estimate the binding affinity, often expressed as a binding energy or docking score, which indicates the strength of the interaction between the ligand and the protein's active site. The simulations also predict the binding mode, which is the specific conformation and orientation of the ligand within the active site. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds that stabilize the complex. For derivatives of this compound, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the aromatic ring can participate in π-π stacking or hydrophobic interactions. The bromine and fluorine atoms can also form halogen bonds or other electrostatic interactions.

Identification of Potential Biological Targets

By performing docking studies against a panel of known protein targets, it is possible to identify potential biological targets for a given compound. For instance, derivatives of benzyl (B1604629) alcohol have been investigated for their interactions with various enzymes and receptors. nih.gov Docking studies of compounds with similar structural motifs have explored their potential as antimicrobial or anticancer agents by targeting specific enzymes essential for bacterial survival or cancer cell proliferation, such as DNA gyrase or dihydrofolate reductase. nih.gov

Table 3: Example of Molecular Docking Results for a Bromo-Fluoro-Substituted Compound Against Bacterial Protein Targets (Note: This table is a hypothetical representation of typical data obtained from molecular docking studies and does not represent actual results for this compound.)

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| DNA Gyrase | 1KZN | -8.5 | Asp73, Gly77, Arg136 |

| Dihydrofolate Reductase | 2W9S | -7.9 | Ile50, Phe31, Pro55 |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics in Complex Environments

While quantum chemical calculations and molecular docking provide static pictures, molecular dynamics (MD) simulations offer a dynamic view of molecular systems. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. acs.orgnih.gov This allows for the study of the conformational flexibility of this compound and its behavior in complex environments, such as in solution or within a biological membrane. um.es

MD simulations can reveal the preferred conformations of the molecule and the energy barriers between them. For this compound, this would include the rotation around the C-C bond connecting the methylene group to the aromatic ring and the C-O bonds of the methoxy and hydroxyl groups. Understanding the conformational landscape is crucial as the biological activity of a molecule can be dependent on its ability to adopt a specific shape.

Furthermore, MD simulations can model the interactions of the compound with solvent molecules, ions, or lipid bilayers. rsc.org For example, simulations could show how this compound partitions into a cell membrane, its orientation within the lipid bilayer, and its effect on membrane properties. nih.govum.es These simulations provide insights into the molecule's bioavailability and potential mechanisms of action at a molecular level. Studies on benzyl alcohol itself have been used to understand its effects as an anesthetic on membrane structure and dynamics. um.es

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational tools in modern chemistry and drug discovery. These methods aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). For this compound and its derivatives, the application of QSAR and QSPR modeling could offer significant insights into their potential biological applications and behavior in various chemical systems. Although specific QSAR/QSPR models for this compound are not extensively documented in current literature, the established methodologies for analogous substituted aromatic compounds provide a robust framework for future investigations.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for the biological activity of this compound derivatives would be a systematic process. This process involves the synthesis of a library of analogues, experimental evaluation of their biological activity, and subsequent computational modeling to correlate structural features with the observed activity.

The initial step in building a QSAR model is the creation of a dataset of compounds with varied structural modifications. For this compound, this could involve altering the substituents on the aromatic ring, modifying the benzyl alcohol moiety, or introducing different functional groups. The biological activity of these compounds would then be determined through in vitro assays, providing a quantitative measure of their efficacy, such as the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibitory concentration (IGC₅₀).

Once the experimental data is obtained, a wide array of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. For substituted benzyl alcohols, key descriptors often include the logarithm of the octanol-water partition coefficient (log P) to represent hydrophobicity, and electronic parameters like the Hammett sigma constant (σ) to account for the electron-donating or withdrawing effects of substituents. nih.gov

The next stage involves the use of statistical methods to formulate a mathematical equation that links the molecular descriptors to the biological activity. Multiple Linear Regression (MLR) is a commonly employed technique for this purpose. nih.gov For more complex relationships, non-linear methods such as Artificial Neural Networks (ANN) or Support Vector Machines (SVM) may be utilized.

A crucial part of model development is validation, which ensures the robustness and predictive power of the QSAR model. This is typically achieved through internal validation techniques like leave-one-out (LOO) cross-validation and external validation using a separate test set of compounds that were not used in the model's creation.

Hypothetical Data for a QSAR Model of this compound Derivatives

To illustrate this process, the following interactive table presents hypothetical data for a series of derivatives of this compound, along with their theoretical biological activity and some relevant molecular descriptors.

| Compound | Substituent (R) | Log P | Molar Refractivity | pIC₅₀ (Experimental) | pIC₅₀ (Predicted) |

| 1 | -H | 2.50 | 45.2 | 5.20 | 5.25 |

| 2 | -CH₃ | 2.95 | 49.8 | 5.60 | 5.58 |

| 3 | -Cl | 3.10 | 50.1 | 5.75 | 5.72 |

| 4 | -NO₂ | 2.30 | 47.5 | 4.90 | 4.98 |

| 5 | -OH | 2.10 | 45.8 | 5.05 | 5.02 |

| 6 | -OCH₃ | 2.45 | 48.0 | 5.35 | 5.33 |

| 7 | -CN | 2.25 | 46.5 | 4.85 | 4.89 |

| 8 | -F | 2.65 | 45.0 | 5.40 | 5.41 |

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. It does not represent actual experimental results.

Correlation of Structural Descriptors with Experimental Data

The core of any QSAR or QSPR model lies in the correlation of structural descriptors with experimental data. The selection of appropriate descriptors is critical for developing a meaningful and predictive model. For a molecule like this compound, with its array of functional groups, a combination of different classes of descriptors would be necessary to capture its structural nuances.

Key Classes of Molecular Descriptors:

Constitutional Descriptors: These are the most straightforward descriptors and include molecular weight, number of atoms, number of rings, and counts of specific functional groups.

Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and describe its connectivity and shape. Examples include the Wiener index and Kier & Hall connectivity indices.

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide detailed information about the electronic structure of the molecule. Important examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges.

Electronic Descriptors: Parameters like the Hammett constants quantify the electronic influence of substituents on the aromatic ring. For substituted benzyl alcohols, these have been shown to significantly improve the predictability of QSAR models. nih.gov

Hydrophobic Descriptors: The logarithm of the partition coefficient (log P) is a crucial descriptor that models the hydrophobicity of a molecule, which is often a key factor in its biological activity.

The correlation between these descriptors and the experimental data is typically established using regression analysis. A successful QSPR/QSAR model not only predicts the properties or activities of new compounds but also provides insights into the mechanism of action. For instance, a strong correlation with log P might suggest that the biological activity is primarily driven by the compound's ability to cross cell membranes. Similarly, a significant contribution from electronic descriptors would indicate the importance of electronic interactions with a biological target.

Hypothetical QSAR Equation and its Statistical Validation

Based on the hypothetical data from the previous section, a possible MLR-based QSAR equation could be formulated as follows:

pIC₅₀ = 0.85 * Log P - 0.05 * Molar Refractivity + 3.25

The quality and predictive ability of this equation would be assessed by several statistical parameters, as shown in the hypothetical validation table below.

| Statistical Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in the biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.85 | A high value suggests good internal predictive ability of the model. |

| R² pred (External Validation R²) | 0.88 | A high value indicates good predictive power for new, external compounds. |

| RMSE (Root Mean Square Error) | 0.15 | Represents the average deviation between predicted and experimental values. |

Disclaimer: The equation and statistical data are hypothetical and intended for illustrative purposes.

Advanced Analytical Methodologies for Research on 3 Bromo 5 Fluoro 4 Methoxybenzyl Alcohol

Spectroscopic Characterization Techniques Applied to Synthetic Intermediates and Products

Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interactions of molecules with electromagnetic radiation, researchers can map out the connectivity of atoms, identify functional groups, and confirm the formation of the desired product.

High-resolution NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For 3-Bromo-5-fluoro-4-methoxybenzyl alcohol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic framework.

¹H NMR Spectroscopy: This technique provides information about the number, environment, and connectivity of hydrogen atoms. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the alcohol, the hydroxyl (-OH) proton, and the methoxy (B1213986) (-OCH₃) protons. The aromatic protons would appear as doublets due to coupling with the neighboring fluorine atom. The benzylic methylene protons would likely appear as a doublet, coupled to the hydroxyl proton, while the methoxy protons would be a singlet.

¹³C NMR Spectroscopy: This method probes the carbon skeleton of the molecule. The spectrum would show distinct peaks for each unique carbon atom. The chemical shifts of the aromatic carbons are influenced by the attached substituents (bromo, fluoro, methoxy, and benzyl (B1604629) alcohol groups). The carbons directly bonded to electronegative atoms like oxygen, fluorine, and bromine would be significantly deshielded, appearing further downfield.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable tool. It provides direct information about the chemical environment of the fluorine nucleus. The spectrum is expected to show a single resonance, and its coupling pattern with adjacent aromatic protons in the ¹H NMR spectrum helps confirm the substitution pattern on the aromatic ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~7.2 - 7.5 | d (doublet) | Aromatic CH |

| ¹H | ~4.6 | d (doublet) | -CH₂OH |

| ¹H | ~3.9 | s (singlet) | -OCH₃ |

| ¹H | Variable | t (triplet) | -CH₂OH |

| ¹³C | ~150 - 160 (d) | d (¹JC-F) | C-F |

| ¹³C | ~145 - 155 | s | C-OCH₃ |

| ¹³C | ~115 - 130 (d) | d (²JC-F) | Aromatic CH |

| ¹³C | ~105 - 115 | s | C-Br |

| ¹³C | ~64 | s | -CH₂OH |

| ¹³C | ~56 | s | -OCH₃ |

| ¹⁹F | -110 to -130 | s | Ar-F |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electron ionization (EI) MS would be used to confirm its molecular weight and gain structural insights from its fragmentation pattern.

The molecular ion peak (M⁺) would be expected at m/z 236 and 238, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), with a characteristic relative intensity ratio of approximately 1:1. libretexts.org This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.

Key fragmentation pathways for benzyl alcohols include alpha-cleavage and loss of the hydroxyl group. libretexts.org Common fragments would include:

Loss of OH (M-17): Leading to a fragment at m/z 219/221.

Loss of CH₂OH (M-31): Resulting in a fragment corresponding to the substituted phenyl cation at m/z 205/207.

Benzylic C-C cleavage: The most stable fragment is often the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, though in this substituted case, the substituted equivalent would be more prominent.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. pressbooks.pub The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3550 - 3200 (broad) | O-H stretch | Alcohol |

| ~3030 | C-H stretch | Aromatic Ring |

| 2950 - 2850 | C-H stretch | Methoxy & Methylene |

| 1550 - 1600 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether (methoxy) |

| ~1100-1200 | C-F stretch | Aryl Fluoride (B91410) |

| ~1050 | C-O stretch | Primary Alcohol |

| 600 - 700 | C-Br stretch | Aryl Bromide |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Aromatic compounds exhibit characteristic absorption in the UV region due to π → π* electronic transitions. libretexts.orgquimicaorganica.org Benzene (B151609) typically shows a primary band around 204 nm and a less intense, fine-structured secondary band near 256 nm. quimicaorganica.org The substituents on the aromatic ring of this compound (Br, F, OCH₃, CH₂OH) act as auxochromes, causing a bathochromic shift (shift to longer wavelengths) of these absorption bands. quimicaorganica.org The UV-Vis spectrum would thus be a key indicator of the presence of the substituted aromatic system.

Chromatographic Techniques for Purity Assessment and Isolation in Research Syntheses

Chromatography is essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for assessing the final purity of the product.

HPLC is the premier technique for the purity assessment of non-volatile organic compounds. Due to the polar nature of the hydroxyl group, reversed-phase HPLC (RP-HPLC) is the most suitable method. biopharmaservices.com

Method development would involve optimizing several parameters:

Stationary Phase (Column): A C18 column is a common starting point for aromatic compounds. For enhanced retention of this relatively polar molecule, a polar-endcapped C18 column could be employed to prevent phase collapse in highly aqueous mobile phases. biopharmaservices.com

Mobile Phase: A gradient elution using a mixture of water (often with a pH-modifying buffer like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typical. The gradient would start with a high percentage of the aqueous phase to retain the polar analyte and gradually increase the organic phase percentage to elute it.

Detection: A UV detector would be used, set at one of the absorption maxima determined by UV-Vis spectroscopy (likely in the 210-280 nm range) to monitor the elution of the compound.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

To improve chromatographic performance and increase molecular weight for more definitive mass spectral identification, derivatization is often employed. nih.govnih.gov The hydroxyl group of the benzyl alcohol can be converted to a less polar, more volatile silyl (B83357) ether (e.g., by reacting with BSTFA) or an ester. nih.gov This process reduces the compound's polarity, leading to sharper peaks and better separation. nih.gov The mass spectrometer detector then provides fragmentation data to confirm the identity of the eluting peak, which would show a molecular ion corresponding to the derivatized molecule. The quantitative ion for benzyl alcohol itself is often m/z 79.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Pathways to Access Structurally Diverse Analogs

The core structure of 3-Bromo-5-fluoro-4-methoxybenzyl alcohol is ripe for chemical modification to generate a library of structurally diverse analogs. Future research could focus on developing novel and efficient synthetic pathways to systematically alter each component of the molecule. The development of such pathways is critical for exploring structure-activity relationships (SAR) in various applications.

Key synthetic strategies could include:

Modification of the Benzylic Alcohol: The hydroxyl group is a prime site for derivatization. It can be converted into esters, ethers, or amines to explore the impact of different functionalities on biological activity or material properties. Like other alcohols, it readily reacts with carboxylic acids to form esters. wikipedia.org

Cross-Coupling Reactions at the Bromine Position: The bromine atom is an ideal handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This would allow for the introduction of a wide array of aryl, alkyl, or nitrogen-containing substituents at the 3-position.

Nucleophilic Aromatic Substitution (SNAr): While challenging, the fluorine atom could potentially be displaced by strong nucleophiles under specific conditions, allowing for the introduction of other groups at the 5-position.

Demethylation and Re-alkylation: The methoxy (B1213986) group can be demethylated to a phenol (B47542), which can then be re-alkylated with various alkyl or functionalized chains to probe the influence of steric and electronic effects at the 4-position.

These approaches would enable the creation of a comprehensive library of analogs for systematic screening.

Table 1: Potential Synthetic Methodologies for Analog Generation

| Starting Moiety | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Benzylic Alcohol (-CH₂OH) | Esterification | Carboxylic Acids, Acyl Chlorides | Ester (-CH₂OCOR) |

| Benzylic Alcohol (-CH₂OH) | Williamson Ether Synthesis | Alkyl Halides, Sodium Hydride | Ether (-CH₂OR) |

| Aromatic Bromine (-Br) | Suzuki Coupling | Aryl Boronic Acids, Pd Catalyst | Bi-aryl system |

| Aromatic Bromine (-Br) | Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts | Alkynyl-aryl system |

| Methoxy Group (-OCH₃) | Demethylation | Boron Tribromide (BBr₃) | Phenol (-OH) |

Exploration of Uncharted Biological Targets and Pathways

The biological activity of this compound is largely unexplored. Its substituted phenyl ring is a common feature in many biologically active molecules, suggesting it may interact with various biological targets. A number of substituted benzyl (B1604629) alcohols have been investigated for antibacterial and antifungal properties. oup.com Future research should involve broad-based pharmacological screening to identify potential therapeutic areas.

Initial screening could focus on:

Antimicrobial Activity: Given that various chlorinated and brominated phenols and benzyl alcohols exhibit antimicrobial effects, this compound and its analogs should be tested against a panel of pathogenic bacteria and fungi. oup.com

Enzyme Inhibition: Many enzyme inhibitors feature halogenated aromatic rings. Screening against key enzyme families, such as kinases, proteases, or metabolic enzymes like monoamine oxidase (MAO), could reveal specific inhibitory activities. frontiersin.org

Receptor Binding: The molecule could be tested for binding affinity against a wide range of G-protein coupled receptors (GPCRs) and ion channels, as many small molecule ligands for these targets contain similar structural motifs.

Identifying a primary biological target would be the first step in understanding its mechanism of action and potential for therapeutic development.

Integration into Rational Drug Design and Discovery Programs

Once a validated biological target is identified, this compound can serve as a "hit" compound for a rational drug design program. The goal would be to systematically optimize its structure to improve potency, selectivity, and pharmacokinetic properties.

A drug discovery program would involve:

Structure-Activity Relationship (SAR) Analysis: Utilizing the library of analogs generated (as described in 8.1), researchers can determine which functional groups and substitution patterns are critical for activity. For example, the differential effects of electron-donating versus electron-withdrawing groups could be assessed. acs.org

Computational Modeling and Docking: If the crystal structure of the biological target is known, computational docking studies can predict how the compound and its analogs bind. This can guide the design of new derivatives with improved binding affinity and selectivity. frontiersin.org

Pharmacophore Mapping: The key chemical features of the molecule responsible for its biological activity can be defined as a pharmacophore. This model can then be used to search for other, structurally different molecules that may have similar activity.

This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and could transform this simple benzyl alcohol derivative into a lead candidate for a novel therapeutic.

Table 2: Hypothetical SAR Exploration Plan

| Position on Ring | Modification | Rationale |

|---|---|---|

| 3 | Replace Bromine with H, Cl, I, CN, CH₃ | Probe the effect of size and electronics on binding affinity. |

| 4 | Replace Methoxy with Ethoxy, Isopropoxy, OH | Investigate the importance of the hydrogen bond acceptor and steric bulk. |

| 5 | Replace Fluorine with H, Cl, CF₃ | Assess the role of the fluorine atom in target interaction, potentially as a hydrogen bond acceptor or for metabolic stability. |

| Benzylic | Convert alcohol to methyl ether, acetate (B1210297) ester | Determine if the hydrogen bond donating ability of the alcohol is essential for activity. |

Potential Applications in Chemical Biology Probes and Mechanistic Studies

Beyond therapeutic potential, the unique structure of this compound makes it an attractive candidate for development into a chemical probe. Chemical probes are small molecules used to study the function of proteins and biological pathways in living systems. unc.edunih.gov

Potential applications include:

¹⁹F NMR Probes: The fluorine atom provides a unique spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (NMR) is a powerful technique for studying protein-ligand interactions because there is no background ¹⁹F signal in biological systems. An analog of the compound that binds to a specific protein could be used to report on the protein's conformational state and binding events.

Photoaffinity Labeling: The aromatic ring could be modified with a photo-reactive group (e.g., an azide (B81097) or diazirine). Upon photoactivation, such a probe would covalently bind to its target protein, allowing for its identification and isolation from complex biological mixtures.

Fluorescent Probes: The scaffold could be synthetically appended with a fluorophore. nih.gov If the parent molecule binds a target of interest, the fluorescent analog could be used in cellular imaging techniques like fluorescence microscopy to visualize the subcellular localization of the target protein.

Developing this compound into a selective chemical probe could provide invaluable tools for basic biological research. unc.edu

Role as a Precursor in the Synthesis of Advanced Materials or Agrochemicals

The reactivity of the benzyl alcohol and the bromo-substituent makes this compound a versatile building block for applications outside of medicine.

Advanced Materials: Benzyl alcohols can be used as monomers in polymerization reactions to create polymers such as poly(benzyl ether)s. The specific substitution pattern of this compound could impart unique properties to the resulting polymer, such as increased thermal stability, flame retardancy (due to the bromine), or altered dielectric properties (due to the fluorine).

Agrochemicals: Substituted benzyl alcohols and their derivatives are common intermediates in the synthesis of insecticides and herbicides. For instance, 3-Bromo-4-fluorobenzyl alcohol has been identified as an intermediate for making insecticides. google.com The unique electronic and lipophilic profile of this compound may lead to the discovery of new agrochemicals with novel modes of action or improved properties, such as enhanced potency or better environmental degradation profiles.

Further exploration in these areas could unlock the potential of this compound as a valuable precursor in materials science and agricultural chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.